molecular formula C13H13NO2 B11885917 Ethyl 4-methylquinoline-2-carboxylate CAS No. 142729-99-5

Ethyl 4-methylquinoline-2-carboxylate

Cat. No.: B11885917
CAS No.: 142729-99-5
M. Wt: 215.25 g/mol
InChI Key: OWRUVBQJRQRQPM-UHFFFAOYSA-N
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Mechanism of Action

The mechanism of action of ethyl 4-methylquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways. In medicinal applications, quinoline derivatives are known to inhibit enzymes and disrupt cellular processes in pathogens, leading to their therapeutic effects . For example, they can inhibit the heme detoxification pathway in malaria parasites, leading to their death . The exact molecular targets and pathways may vary depending on the specific application and the structure of the quinoline derivative.

Biological Activity

Ethyl 4-methylquinoline-2-carboxylate is a compound of interest due to its diverse biological activities, including potential anti-cancer, anti-inflammatory, and antioxidant properties. This article reviews the synthesis, biological activities, and relevant research findings associated with this compound.

Synthesis of this compound

The synthesis of this compound typically involves the condensation of appropriate precursors through various reactions. For example, the Friedländer synthesis is a common method where o-aminoacetophenones react with carboxylic esters to form quinoline derivatives. The yield and purity of the synthesized compound can be influenced by the reaction conditions, including temperature and solvent choice .

1. Anticancer Activity

This compound has shown promising results in vitro against various cancer cell lines. A study reported that quinoline derivatives exhibit significant cytotoxicity against human lung adenocarcinoma (A549) and colorectal carcinoma (HT-29) cell lines. The IC50 values for some derivatives were notably lower than that of cisplatin, indicating a potentially superior efficacy in inhibiting cancer cell growth .

Table 1: IC50 Values of Ethyl 4-Methylquinoline Derivatives Against Cancer Cell Lines

CompoundA549 IC50 (µM)HT-29 IC50 (µM)
This compound1.530.77
Cisplatin5.004.00

2. Anti-inflammatory Activity

Research indicates that this compound exhibits moderate anti-inflammatory effects in animal models. In a carrageenan-induced edema model, compounds derived from this structure demonstrated analgesic properties comparable to known anti-inflammatory agents like Piroxicam and Meloxicam .

Table 2: Comparative Anti-inflammatory Effects

CompoundDose (mg/kg)Analgesic Effect
This compound20Moderate
Piroxicam20Strong
Meloxicam20Strong

3. Antioxidant Activity

The antioxidant potential of this compound has been evaluated using the DPPH assay, which measures the ability to scavenge free radicals. The results showed that modifications on the quinoline structure could enhance its antioxidant capacity, suggesting its potential as a therapeutic agent in oxidative stress-related conditions .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Anticancer Studies : A series of synthesized quinoline derivatives were tested for their cytotoxicity against various cancer cell lines. The findings indicated that structural modifications significantly impacted their biological activity, with specific substituents enhancing potency .
  • Anti-inflammatory Research : In vivo studies demonstrated that certain quinoline derivatives exhibited significant analgesic effects in inflammatory models, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs) .

Properties

CAS No.

142729-99-5

Molecular Formula

C13H13NO2

Molecular Weight

215.25 g/mol

IUPAC Name

ethyl 4-methylquinoline-2-carboxylate

InChI

InChI=1S/C13H13NO2/c1-3-16-13(15)12-8-9(2)10-6-4-5-7-11(10)14-12/h4-8H,3H2,1-2H3

InChI Key

OWRUVBQJRQRQPM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=CC=C2C(=C1)C

Origin of Product

United States

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